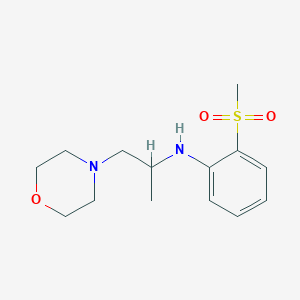
1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine, also known as PTIO, is a nitric oxide (NO) scavenger and a commonly used tool in scientific research. PTIO has been extensively studied for its ability to scavenge NO, a potent signaling molecule involved in a variety of physiological and pathological processes.
Mécanisme D'action
1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine works by scavenging NO, which is a potent signaling molecule involved in a variety of physiological and pathological processes. NO is produced by a variety of cells, including endothelial cells, macrophages, and neurons, and is involved in the regulation of vascular tone, inflammation, and cell proliferation. This compound reacts with NO to form a stable nitroxide radical, which effectively removes NO from the system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit NO-induced relaxation of vascular smooth muscle, reduce the production of reactive oxygen species (ROS), and inhibit the activity of inducible nitric oxide synthase (iNOS). In vivo studies have demonstrated that this compound can reduce blood pressure, inhibit inflammation, and reduce tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine has several advantages as a tool for scientific research. It is a stable and highly specific NO scavenger, which makes it an ideal tool for studying the role of NO in various physiological and pathological processes. This compound is also relatively inexpensive and easy to use.
However, there are also some limitations to the use of this compound in lab experiments. This compound can react with other molecules besides NO, which can complicate data interpretation. In addition, this compound has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research involving 1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine. One area of research is the development of more specific NO scavengers that do not react with other molecules besides NO. Another area of research is the use of this compound in the development of new therapies for diseases such as cancer and cardiovascular disease. Finally, future research could focus on the use of this compound in combination with other drugs to enhance its effectiveness in various experimental settings.
Méthodes De Synthèse
1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine can be synthesized by the reaction of 2-pyrazoline with 3-chloro-1,2-benzisothiazole-1,1-dioxide in the presence of sodium ethoxide. The reaction yields this compound as a yellow crystalline solid, which can be purified by recrystallization from ethanol.
Applications De Recherche Scientifique
1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine is a widely used tool in scientific research, particularly in the fields of biochemistry, pharmacology, and physiology. This compound is commonly used to study the role of NO in various physiological and pathological processes, including cardiovascular function, inflammation, and cancer.
Propriétés
IUPAC Name |
1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c13-15(14)7-2-9(8-15)10-4-6-12-5-1-3-11-12/h1,3,5,9-10H,2,4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQVNLWVZKEICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)

![2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7588186.png)
![(3,5-Dimethoxyphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7588190.png)
![3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7588196.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588201.png)

![1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)

![5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588220.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588227.png)

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7588246.png)